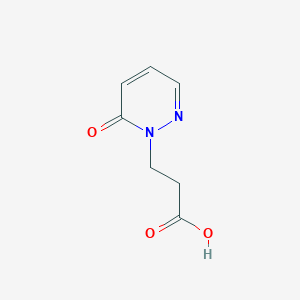
3-Oxo-2,3-dihydropyridazine-2-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2,3-dihydropyridazine-2-propanoic acid (or KP1019) is a metal-based compound that has gained attention for its potential use in cancer treatment. This compound contains ruthenium, a transition metal, and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of KP1019 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to prevent tumor growth and metastasis.
Biochemical and Physiological Effects
KP1019 has been shown to have low toxicity in normal cells, which is a promising characteristic for a potential cancer treatment. It has also been shown to have a long half-life in the body, which could allow for less frequent dosing.
実験室実験の利点と制限
One advantage of using KP1019 in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without harming healthy cells. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on KP1019. One area of interest is the development of more effective methods for delivering KP1019 to tumors, such as through the use of nanoparticles. Another area of interest is the investigation of KP1019 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the mechanism of action of KP1019 and to identify potential biomarkers that could be used to predict which patients are most likely to benefit from treatment with this compound.
合成法
KP1019 can be synthesized through the reaction of ruthenium(III) chloride with 2,3-dihydropyridazine-3-one and sodium acetate in acetic acid. The resulting compound is then reacted with propanoic acid to form KP1019.
科学的研究の応用
KP1019 has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that KP1019 has anticancer activity against a variety of cancer cell lines, including ovarian, lung, and colon cancer. It has also been shown to be effective in inhibiting tumor growth in animal models.
特性
IUPAC Name |
3-(6-oxopyridazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-2-1-4-8-9(6)5-3-7(11)12/h1-2,4H,3,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPXBAZSCGKKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
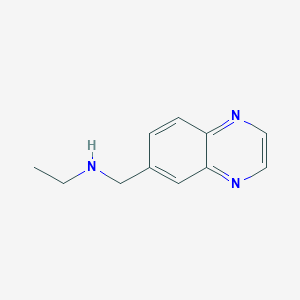
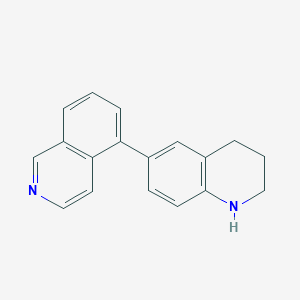


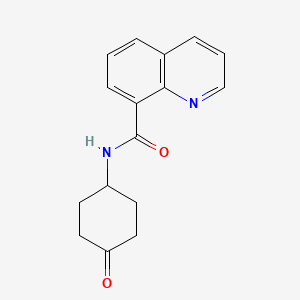
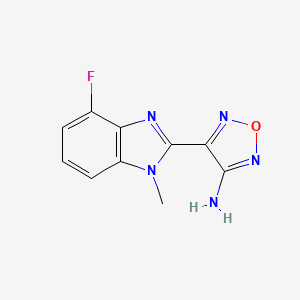
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)